molecular formula C19H10D6O4 B1164120 Warfarin-d6

Warfarin-d6

Cat. No.: B1164120
M. Wt: 314.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Warfarin-d6, with the chemical name 4-Hydroxy-3-(3-oxo-1-(phenyl-d5)butyl-1-d)-2H-chromen-2-one and a molecular formula of C 19 H 10 D 6 O 4 , is a deuterium-labeled analog of the classic anticoagulant drug Warfarin . This compound is synthetically designed with six deuterium atoms, which confer isotopic stability and make it an ideal internal standard for the quantitative bioanalysis of Warfarin in complex biological matrices using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By providing a nearly identical chemical behavior to unlabeled Warfarin but a distinct mass signature, this compound enables researchers to achieve precise and accurate quantification, thereby improving the reliability of pharmacokinetic, pharmacodynamic, and metabolic studies. The primary value of this compound lies in supporting advanced research into the mechanism and optimization of Warfarin therapy. Warfarin itself functions as a vitamin K antagonist by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1), thereby disrupting the synthesis of active clotting factors . Research into its effects is complicated by significant inter-patient variability, which is heavily influenced by genetic polymorphisms in genes like CYP2C9 and VKORC1 . The use of a high-purity internal standard like this compound is therefore critical for developing robust analytical methods that can accurately measure drug concentrations in patient samples, such as plasma. This is essential for applications like therapeutic drug monitoring in specific patient populations, including those undergoing hemodialysis . This product is supplied with a comprehensive Certificate of Analysis (CoA), which details the results of rigorous identity and purity verification through multiple analytical methods, including NMR and HPLC, with target purities typically exceeding 98% . This compound is intended for research applications only, including analytical method development, method validation (AMV), and Quality Control (QC) during commercial pharmaceutical production. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C19H10D6O4

Molecular Weight

314.36

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Warfarin D6

Retrosynthetic Analysis of Warfarin-d6

A retrosynthetic analysis of this compound would trace back the molecule's structure to its simpler precursors, with specific attention to the positions where deuterium (B1214612) atoms are intended to be incorporated. For this compound, the deuterium atoms are typically located on the phenyl ring and the carbon atom connecting the phenyl ring to the rest of the molecule (the benzylic position) synzeal.com. This suggests that deuterated benzalacetone or a deuterated phenyl precursor would be key starting materials in a de novo synthesis approach. Alternatively, a retrosynthetic analysis for a post-synthetic labeling strategy would focus on identifying labile hydrogen positions in the warfarin (B611796) molecule that can undergo hydrogen-deuterium exchange.

Methodologies for Deuterium Incorporation

Several methodologies can be employed to introduce deuterium atoms into organic molecules, including this compound. These methods can broadly be categorized into hydrogen-deuterium exchange reactions and de novo synthesis using deuterated precursors.

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H-D exchange) is a common method for introducing deuterium into existing molecules. This process involves replacing hydrogen atoms with deuterium atoms from a deuterated solvent or reagent. Studies have shown that warfarin can undergo H-D exchange under certain conditions. For instance, H-D exchange has been observed on specific protons of warfarin in solvents containing D₂O, such as D₂O or D₂O/dimethyl sulfoxide (B87167) (DMSO)-d₆. Changes in the ¹H and ¹³C NMR spectra of warfarin in these solvents over time indicate the exchange of protons, particularly on the methylene (B1212753) group adjacent to the phenyl ring (H12 and H11 according to one numbering scheme) and potentially methyl protons researchgate.netnih.gov. Mass spectrometry can also confirm these H-D exchanges researchgate.netnih.gov.

Catalytic H-D exchange approaches using transition metal catalysts, such as iridium complexes, have also been explored for the deuteration of organic compounds, including drug-like molecules. Cationic Ir(III) complexes, for example, have been used to introduce deuterium into warfarin acs.orgcapes.gov.br. One study reported the incorporation of 0.94 equivalents of deuterium into warfarin using a specific Ir(III) complex acs.org. These catalytic methods can facilitate deuterium incorporation at various positions, including aromatic and potentially some aliphatic sites, depending on the catalyst and reaction conditions acs.org.

De novo Synthesis with Deuterated Precursors

Synthesizing this compound from deuterated precursors allows for precise control over the location and number of deuterium atoms incorporated. This approach involves using starting materials that already contain deuterium in specific positions and carrying out a synthesis that incorporates these labeled atoms into the final warfarin structure.

Utilization of Deuterated Acetone (B3395972) Derivatives

The standard synthesis of warfarin involves the reaction of 4-hydroxycoumarin (B602359) with benzalacetone, which is typically prepared from benzaldehyde (B42025) and acetone via an aldol (B89426) condensation researchgate.netgoogle.com. To synthesize this compound with deuterium atoms on the phenyl ring and the benzylic position, deuterated benzalacetone is a crucial precursor. Deuterated benzalacetone could be synthesized from deuterated benzaldehyde or by incorporating deuterium during the formation of the α,β-unsaturated ketone structure. If deuterated acetone derivatives were used in the aldol condensation with benzaldehyde, deuterium could be introduced into the methyl group that becomes part of the butenone chain in benzalacetone. However, for this compound labeled on the phenyl ring and the benzylic position, deuteration of the benzaldehyde component or the resulting benzalacetone is more relevant. For example, 4-hydroxy-3-(3-oxo-1-(phenyl-d5)butyl-1-d)-2H-chromen-2-one, a form of this compound, indicates deuterium labeling on the phenyl ring (d5) and the benzylic position (d1) synzeal.com. This labeling pattern suggests the use of a phenyl-d5 precursor, likely phenyl-d5-acetaldehyde (B1147747) or a related compound, which would then be used in a reaction sequence leading to the deuterated benzalacetone derivative.

Stereoselective Deuterium Introduction

Warfarin has a chiral center, and its biological activity is stereoselective, with the S-enantiomer being more potent nih.govherts.ac.uk. Stereoselective synthesis of warfarin enantiomers has been achieved using chiral catalysts in the Michael addition reaction between 4-hydroxycoumarin and benzalacetone ppj.org.lyresearchgate.netphilarchive.orgresearchgate.net. Applying these stereoselective synthetic methods with deuterated precursors would allow for the preparation of enantiomerically pure this compound, such as (S)-Warfarin-d6 or (R)-Warfarin-d6. Chiral catalysts, including certain amino acids and diamines, have been shown to effectively promote the enantioselective Michael addition, yielding warfarin with high enantiomeric excesses researchgate.netphilarchive.orgresearchgate.net. Combining these chiral catalytic approaches with the use of deuterated benzalacetone derivatives would enable the stereoselective synthesis of specifically labeled warfarin enantiomers.

Catalytic Deuteration Approaches

Catalytic methods offer efficient routes for introducing deuterium into molecules, often under milder conditions than traditional exchange reactions. Transition metal catalysts, particularly those based on iridium and palladium, have been explored for their ability to catalyze H-D exchange in various organic substrates, including pharmaceuticals acs.orgcapes.gov.brresearchgate.net.

Iridium(III) complexes, such as cationic Cp*(PMe₃)Ir complexes, have demonstrated efficacy in both stoichiometric and catalytic deuterium labeling of organic molecules, including warfarin acs.orgcapes.gov.br. These catalysts can facilitate H-D exchange in "drug-like" entities and aromatic compounds using deuterated solvents like acetone-d₆ as the deuterium source acs.org. Research has shown that such iridium catalysts can achieve significant deuterium incorporation into warfarin through exchange processes acs.org.

Palladium-catalyzed methods, particularly those involving directed ortho-deuteration of arenes, could potentially be adapted for the deuteration of the phenyl ring of warfarin or its precursors princeton.edu. Heterogeneous catalysis using supported palladium, platinum, or rhodium catalysts in the presence of deuterium oxide and hydrogen gas has also been reported for multi-deuterium incorporation into various drug molecules via H-D exchange researchgate.net. These catalytic approaches provide versatile tools for the controlled introduction of deuterium into the warfarin structure, contributing to the synthesis of this compound for various research applications.

Isolation and Purification of this compound Enantiomers

Warfarin is a chiral molecule, existing as two enantiomers, (R)- and (S)-warfarin. Similarly, this compound also exists as a racemic mixture of its (R)- and (S)-enantiomers. The isolation and purification of these enantiomers are crucial for studies requiring stereospecific analysis. Chiral chromatography is the primary technique used for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for the enantiomeric separation of warfarin and its deuterated analogs. Various CSPs have been employed, including polysaccharide-based columns and macrocyclic antibiotic-based columns like Astec CHIROBIOTIC V.

The mobile phase composition is critical for achieving good resolution of enantiomers. Mixtures of solvents such as water, acetonitrile, and methanol, often withضيفthis compound is a stable isotope-labeled analog of the widely used anticoagulant drug warfarin. Its primary application lies in analytical chemistry, particularly as an internal standard for the accurate quantification of warfarin in various matrices using mass spectrometry-based techniques. The strategic incorporation of deuterium atoms provides a distinct mass signature, allowing for differentiation from the endogenous, unlabeled warfarin.

Analytical Methodologies for Warfarin D6 and Its Metabolites in Research Matrices

Role of Stable Isotope Labeled Standards in Quantitative Bioanalysis

Stable isotope-labeled compounds are widely used as internal standards in quantitative analysis due to their similar physicochemical properties to the unlabeled analytes, with the primary difference being their mass. This allows them to behave similarly throughout sample preparation and chromatographic separation, while being distinguishable in a mass spectrometer.

Warfarin-d6 as an Internal Standard in Mass Spectrometry

This compound is a deuterium-labeled form of warfarin (B611796), commonly employed as an internal standard for the quantification of warfarin and its metabolites by mass spectrometry, including GC-MS and LC-MS. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in complex biological matrices such as plasma or urine. nih.govresearchgate.net It helps to account for variations that can occur during sample preparation, matrix effects, and instrument fluctuations.

Mitigation of Matrix Effects and Ion Suppression

Matrix effects, including ion suppression or enhancement, can significantly impact the accuracy and reproducibility of mass spectrometry-based bioanalytical methods. medipharmsai.comgimitec.com These effects are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte. medipharmsai.com Stable isotope-labeled internal standards like this compound are effective in mitigating matrix effects because they are affected by these interferences to a similar extent as the unlabeled analyte. nih.govmedipharmsai.com By monitoring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be compensated for, leading to more reliable quantification. medipharmsai.com Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also employed to reduce matrix components and minimize their impact on ionization. gimitec.comaustinpublishinggroup.com

Advanced Chromatographic Separation Techniques

Chromatographic separation is an essential step in the analysis of warfarin and its metabolites in complex matrices, allowing for the isolation of the analytes of interest from interfering substances.

Chiral Chromatography for Enantiomeric Separation of Warfarin and Deuterated Analogs

Warfarin is a chiral compound existing as a racemic mixture of R- and S-enantiomers, which exhibit different pharmacological activities and metabolic pathways. sigmaaldrich.comresearchgate.net Chiral chromatography is a specialized technique used to separate these enantiomers. Chiral stationary phases (CSPs), such as Astec CHIROBIOTIC V, are commonly used for the enantiomeric separation of warfarin and its deuterated analogs like this compound. sigmaaldrich.comresearchgate.neteurjchem.comresearchgate.net This separation is critical for studying the individual pharmacokinetics and metabolism of each enantiomer in research studies. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Method Development for this compound and Metabolites

HPLC, often coupled with mass spectrometry (HPLC-MS/MS), is a widely used technique for the analysis of warfarin and its metabolites in various matrices. austinpublishinggroup.comnih.gov Method development for HPLC involves optimizing parameters such as mobile phase composition, column type, temperature, and flow rate to achieve adequate separation, sensitivity, and peak shape for this compound and its relevant metabolites. researchgate.net Reversed-phase HPLC is a common mode employed for this purpose. sigmaaldrich.combevital.no Various sample preparation methods, including protein precipitation and solid-phase extraction, are coupled with HPLC-MS/MS for the analysis of warfarin and its metabolites in biological samples like plasma. austinpublishinggroup.com

Gas Chromatography (GC) Applications for Derivatized this compound Species

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be applied to the analysis of warfarin and its metabolites, particularly after derivatization. nih.govnih.gov Derivatization is necessary to make these compounds sufficiently volatile and thermally stable for GC analysis. amchro.com Isotopically labeled reference compounds, including deuterated warfarin and its metabolites, are used in GC-MS methods to quantify the derivatized species and determine derivatization yields. nih.govnih.gov GC-MS/MS methods have been developed for the quantification of warfarin and its hydroxylated metabolites, offering an alternative to LC-MS approaches in certain research contexts, such as environmental studies. nih.govbam.de

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity for the detection and quantification of this compound and its related compounds in complex biological and environmental matrices. The use of this compound as an internal standard in MS-based methods helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS is the most common technique for the analysis of warfarin and this compound in research matrices such as plasma, blood, and other biological fluids. researchgate.netnih.govsigmaaldrich.com The chromatographic separation provided by LC minimizes matrix interferences, while the tandem MS detection offers high specificity and sensitivity. chromatographyonline.com this compound is typically added to samples at a known concentration before extraction and analysis.

Multiple Reaction Monitoring (MRM) Transitions

In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis due to its enhanced selectivity and sensitivity. This involves monitoring the fragmentation of a specific precursor ion into one or more characteristic product ions. For this compound, the selection of appropriate MRM transitions is critical for accurate quantification.

Studies have reported specific MRM transitions for this compound when used as an internal standard. One common transition observed for this compound is m/z 313 corresponding to the precursor ion, fragmenting to a product ion at m/z 161. researchgate.net This transition corresponds to the loss of the 3-oxo-1-phenylbutyl moiety. researchgate.net Another study utilizing Warfarin-d5 (a related deuterated warfarin) reported an MRM transition of m/z 312.2 → 255.1. austinpublishinggroup.comscribd.com The specific transitions used can vary depending on the ionization mode (typically negative electrospray ionization for warfarin) researchgate.netnih.govwaters.com and the specific MS instrument parameters.

Table 1: Reported MRM Transitions for Warfarin and Deuterated Warfarin in LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Warfarin307161Negative ESI researchgate.netnih.govnih.gov
This compound313161Negative ESI researchgate.net
Warfarin-d5312.2255.1Not specified austinpublishinggroup.comscribd.com
Warfarin307.10161.06Negative ESI nih.gov
Warfarin309.2163.1Positive ESI ijpsr.com

Note: The exact m/z values may vary slightly between instruments and methods.

Sensitivity and Selectivity Optimization in Research Assays

Optimizing sensitivity and selectivity in LC-MS/MS methods for this compound and its metabolites in research assays involves several factors. Sensitivity, often expressed as the Lower Limit of Quantification (LLOQ) or Limit of Detection (LOD), is crucial for analyzing low concentrations of analytes in biological matrices. Selectivity ensures that the signal measured is specifically from the target analyte and not from endogenous matrix components or other co-eluting substances.

Optimization strategies include:

Sample Preparation: Effective extraction techniques like liquid-liquid extraction or protein precipitation are used to isolate the analytes from the complex matrix and reduce ion suppression or enhancement effects. researchgate.netnih.govnih.govsigmaaldrich.com Mean extraction recovery for warfarin using liquid-liquid extraction with methyl tert-butyl ether and this compound as internal standard has been reported around 68 ± 4%. nih.govresearchgate.net

Chromatographic Conditions: Selection of appropriate LC columns (e.g., C18 or chiral columns for enantiomeric separation) researchgate.netnih.govnih.govmdpi.com and mobile phases (composition, flow rate, gradient) are optimized to achieve adequate separation of the analyte from matrix components and potential isobaric interferences. researchgate.netnih.govnih.govnih.govmdpi.com

Mass Spectrometer Parameters: Tuning of ionization source parameters (e.g., capillary voltage, desolvation temperature, gas flows) and MS parameters (e.g., collision energy for fragmentation) is performed to maximize the signal-to-noise ratio for the target MRM transitions. chromatographyonline.comaustinpublishinggroup.com

Internal Standard: The use of this compound as a stable isotopically labeled internal standard is a key strategy for improving the accuracy and precision of the assay by compensating for variations during sample processing and analysis. researchgate.netnih.gov

Research assays for warfarin and its metabolites utilizing LC-MS/MS with this compound as an internal standard have demonstrated good sensitivity and selectivity in various matrices. For instance, an LC-MS/MS method for warfarin enantiomers in human plasma using this compound as internal standard achieved an LLOQ of 0.5 ng/mL in ultrafiltrate. nih.govresearchgate.net Another method for warfarin in volumetric absorptive microsampling (VAMS) samples, although using a different internal standard, reported a linear range of 5–500 ng/mL. nih.gov

Table 2: Performance Data from Research LC-MS/MS Assays

MatrixAnalyte(s)Internal StandardLLOQ (ng/mL)Linear Range (ng/mL)Extraction MethodReference
Human PlasmaR- and S-warfarinThis compound0.5 (ultrafiltrate)0.5–20 (ultrafiltrate), 20–2000 (plasma)Liquid-liquid extraction nih.govresearchgate.net
Rat PlasmaWarfarin enantiomers, OH-warfarin enantiomersNot specified10.0 (warfarin), 1.0 (OH-warfarin)10.0–8000 (warfarin), 1.00–800 (OH-warfarin)Protein precipitation mdpi.com
Human PlasmaWarfarinQuercetin55–500Protein precipitation nih.gov
Human/Rat PlasmaWarfarinNot specified0.0250.025–100Protein precipitation waters.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound

While LC-MS/MS is more commonly used for warfarin due to its relatively low volatility and thermal lability, GC-MS/MS can be applied, often requiring derivatization of the analyte to increase its volatility and thermal stability. researchgate.netnih.gov GC-MS/MS, particularly with triple quadrupole mass analyzers, offers high selectivity and sensitivity through MRM. shimadzu.com

Research involving GC-MS/MS for warfarin and its metabolites, sometimes employing isotopically labeled internal standards, has been reported, particularly in studies investigating degradation products or in matrices compatible with GC analysis. researchgate.netnih.gov For example, a GC-MS/MS method was developed for quantifying warfarin and hydroxylated metabolites, incorporating isotopically labeled reference compounds. researchgate.netnih.gov This method involved derivatization and achieved a linear working range of 30 to 1800 ng/mL for warfarin. researchgate.netnih.gov While this compound itself might not be directly analyzed by GC-MS/MS without derivatization, deuterated internal standards are crucial in such methods to ensure accurate quantification by compensating for variations in derivatization efficiency and injection. researchgate.netnih.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Isotope Confirmation

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements that can be used for the elemental composition determination of this compound and its metabolites. This is particularly useful in research for confirming the structure of known compounds, identifying and characterizing unknown metabolites or degradation products, and verifying the isotopic enrichment and position of deuterium (B1214612) labels in this compound. researchgate.networldmycotoxinforum.orgunito.it

HRMS allows for the differentiation of compounds with very similar nominal masses but different elemental compositions (isobars). By providing accurate mass measurements, researchers can confirm that the detected ion corresponds to this compound (with its specific number of deuterium atoms) rather than an interfering compound with a similar mass. HRMS can also be used in fragmentation experiments (HRMS/MS) to obtain high-resolution product ion spectra, providing detailed structural information for elucidation purposes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and isotopic enrichment of labeled compounds like this compound. While ¹H NMR is commonly used for structural elucidation, ²H NMR (Deuterium NMR) is specifically employed to directly observe and quantify the deuterium atoms within a molecule. sigmaaldrich.com

For this compound, ²H NMR can be used to verify the positions at which the deuterium atoms are incorporated and to confirm the level of deuteration at each labeled site. This is particularly important for isotopically labeled internal standards to ensure their quality and suitability for quantitative analysis. By analyzing the ²H NMR spectrum, researchers can obtain signals corresponding to deuterium atoms at different chemical environments within the Warfarin molecule, allowing for the confirmation of the intended labeling pattern. sigmaaldrich.com ²H NMR can be performed using non-deuterated solvents, which is advantageous. sigmaaldrich.com Quantitative ²H NMR can also be used to determine the deuterium atom percentage at specific positions. sigmaaldrich.com

Method Validation for Research Applications

Analytical methods utilizing this compound, often as an internal standard for quantifying warfarin and its metabolites in biological research matrices such as plasma or urine, undergo rigorous validation to ensure their suitability for intended use. This validation process confirms that the method is reliable, accurate, and precise across the relevant concentration range and under typical laboratory conditions. Regulatory guidelines, such as those from the US FDA and EMA, provide frameworks for bioanalytical method validation nih.goveuropa.euresearchgate.net.

Linearity and Dynamic Range Determination

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. The dynamic range is the interval of concentrations over which the method provides a linear and accurate response. For methods quantifying warfarin and its enantiomers using a deuterated internal standard, linearity is typically assessed by preparing calibration curves with a series of known concentrations of the analyte in a blank matrix.

Studies have shown that analytical methods for warfarin and its enantiomers, which may utilize a deuterated internal standard like Warfarin-d5, exhibit good linearity over various concentration ranges. For instance, a UHPLC-MS/MS method for R- and S-warfarin in human urine demonstrated linearity over a range of 5–500 ng/mL with correlation coefficients (r²) of ≥0.996 nih.govresearchgate.net. Another HPLC method for warfarin enantiomers in human plasma showed linearity between 0.2-3 ppm (equivalent to µg/mL) with R² values of 0.978 for R-warfarin and 0.9924 for S-warfarin nih.govresearchgate.net. A separate HPLC method reported linearity for R- and S-warfarin between 100 and 2500 ng/mL with r² values of 0.9969 and 0.9991, respectively nih.govnih.gov.

While specific linearity data for this compound as an analyte is less commonly reported in the provided sources, its use as an internal standard assumes a predictable and linear response parallel to the analyte (warfarin) over the validated range. The linearity of the method for the analyte is a critical parameter, and the stable isotopic label of this compound helps maintain this linearity by compensating for variations.

Here is an example of linearity data for warfarin enantiomers in plasma:

CompoundConcentration Range (ng/mL)r² Value
R-Warfarin100 - 25000.9969
S-Warfarin100 - 25000.9991

Accuracy and Precision in Research Samples

Accuracy refers to the closeness of measured values to the true concentration, while precision describes the reproducibility of measurements. These parameters are assessed by analyzing quality control (QC) samples prepared at different concentrations within the dynamic range in the relevant research matrix.

Analytical methods for warfarin and its enantiomers using deuterated internal standards have demonstrated acceptable accuracy and precision. For example, a UHPLC-MS/MS method for R- and S-warfarin in human urine showed intraday and interday accuracy (% bias) ranging from -9.0 to 1.7% and precision (% RSD) from 1.4 to 8.3% nih.govresearchgate.net. These values were within acceptable limits (typically ±15%). Another method for warfarin enantiomers in plasma reported accuracy (recovery) between 99.95% and 99.15% chemmethod.com. Intra-day and inter-day precision (RSD) for warfarin enantiomers in plasma have been reported to be within ±15% nih.govnih.gov. A UPLC-MS/MS method for free and total warfarin in human plasma showed intra- and inter-day precision (RSD) values of <10% and accuracy (relative error) of ≤6.6% researchgate.net.

The use of this compound as an internal standard significantly contributes to achieving high accuracy and precision by correcting for potential variations introduced during sample processing and analysis.

Here is an example of accuracy and precision data for warfarin enantiomers in urine:

CompoundAccuracy (% Bias)Precision (% RSD)
R-Warfarin-9.0 to 1.71.4 to 8.3
S-Warfarin-9.0 to 1.71.4 to 8.3

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Mechanistic Studies

The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are particularly important for mechanistic studies where low concentrations of this compound or its metabolites might be present.

Methods for warfarin and its enantiomers, which could involve this compound as an internal standard, report various LOD and LOQ values depending on the matrix and detection technique. For instance, an HPLC method for R- and S-warfarin in human plasma reported LOD values of 0.0674 ppm (R-warfarin) and 0.0897 ppm (S-warfarin), and LOQ values of 0.225 ppm (R-warfarin) and 0.298 ppm (S-warfarin) nih.govresearchgate.net. Another HPLC method for warfarin enantiomers in plasma determined LOD values of 18.6 ng/mL for R-warfarin and 18.61 ng/mL for S-warfarin, with corresponding LOQ values of 62.01 ng/mL and 62.04 ng/mL nih.govnih.gov. A UPLC-MS/MS method for free and total warfarin in plasma reported a lower limit of detection of 0.25 ng/mL researchgate.net. A chiral HPLC-MS/MS method for warfarin enantiomers reported lower limits of detection of 0.25 nM (approximately 0.08 ng/mL) nih.govaustinpublishinggroup.com.

The sensitivity achieved by these methods, often enhanced by techniques like LC-MS/MS and the use of a stable isotopically labeled internal standard, allows for the quantification of analytes at low concentrations relevant to research studies.

Here are examples of LOD and LOQ values for warfarin enantiomers:

CompoundLOD (ng/mL)LOQ (ng/mL)Matrix
R-Warfarin18.662.01Plasma
S-Warfarin18.6162.04Plasma
Warfarin0.25N/APlasma
R-Warfarin~0.08N/APlasma
S-Warfarin~0.08N/APlasma

Note: LOD and LOQ units and values can vary significantly depending on the analytical method and matrix.

Stability of this compound in Biological Research Matrices

Assessing the stability of the analyte and internal standard in biological matrices under various storage and handling conditions is critical for reliable analysis. This includes evaluating stability at room temperature, during freeze-thaw cycles, and under long-term storage conditions.

While specific stability data for this compound as an analyte in biological matrices is not extensively detailed in the provided search results, studies on the stability of warfarin (the non-deuterated analog) in biological matrices provide relevant insights. Warfarin and its enantiomers have been shown to be stable in plasma and urine under various conditions. For example, warfarin enantiomers were found to be stable after three freeze-thaw cycles and at room temperature for up to 24 hours in plasma pjps.pk. Warfarin was also reported to be very stable in stock solutions and plasma researchgate.net. Stability studies for warfarin in aqueous solutions have examined its conversion between cyclic hemiketal forms, a process that can be influenced by temperature nih.govunl.edu.

Given that this compound is a stable isotopically labeled analog, it is expected to exhibit similar or enhanced stability compared to non-deuterated warfarin in biological matrices due to the kinetic isotope effect, although formal validation of its stability in specific matrices is necessary for its application in research. The stability of the internal standard (this compound) is as important as the stability of the analyte (warfarin) for accurate quantification.

Metabolic Characterization of Warfarin D6

In Vitro Studies of Warfarin-d6 Metabolism

In vitro studies are crucial for understanding the metabolic fate of a compound before in vivo investigations. These studies utilize various biological systems to simulate the metabolic processes occurring in the body, primarily in the liver, the major site of drug metabolism.

Microsomal and Cytosolic Incubation Systems

Microsomal and cytosolic fractions of liver tissue are commonly used in vitro systems to investigate the enzymatic metabolism of drugs. Microsomes contain membrane-bound enzymes, most notably the cytochrome P450 (CYP) enzymes, while the cytosol contains soluble enzymes like UDP-glucuronosyltransferases (UGTs) and reductases.

Human Liver Microsomes (HLMs) are a widely used in vitro system to study oxidative metabolism catalyzed by CYPs. Studies with HLMs have demonstrated that warfarin (B611796) is stereoselectively metabolized by hepatic CYP450 enzymes to inactive hydroxylated metabolites, which is the predominant metabolic route fda.gov. The major metabolic pathway for warfarin is oxidation to various hydroxywarfarins, accounting for 80-85% of the total metabolites drugbank.com.

Recombinant CYP enzymes allow for the investigation of the specific contribution of individual CYP isoforms to the metabolism of a compound. Warfarin is metabolized by several CYP isoforms, with differential metabolism of its R and S enantiomers nih.govpharmgkb.org. S-warfarin is primarily metabolized by CYP2C9 to 7-hydroxywarfarin (B562546) nih.govpharmgkb.orgopenbiochemistryjournal.comtandfonline.commedscape.com. CYP2C9 is a polymorphic enzyme and is considered the principal human liver CYP450 form that modulates the in vivo anticoagulant activity of warfarin fda.gov. Individuals with variant CYP2C9 alleles show decreased S-warfarin clearance fda.gov. R-warfarin is metabolized by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4, yielding 6-, 8-, and 10-hydroxylated metabolites drugbank.comnih.govpharmgkb.orgtandfonline.com. CYP1A2 can metabolize R-warfarin to 6- and 8-hydroxywarfarin (B562547) nih.gov. CYP3A4 catalyzes the 10-hydroxylation of R-warfarin drugbank.comnih.gov. CYP2C19 may contribute to the metabolism of both R- and S-warfarin, although its role in S-warfarin metabolism is considered minor compared to CYP2C9 pharmgkb.orgresearchgate.net. Recombinant CYP2C19 has been shown to metabolize R- and S-warfarin mainly to 6-, 7-, and 8-hydroxywarfarin in vitro researchgate.net.

The relative contributions of key CYP enzymes to warfarin metabolism are summarized in the table below:

EnzymeWarfarin EnantiomerMajor Metabolites Formed
CYP2C9S-warfarin7-hydroxywarfarin
CYP1A2R-warfarin6-, 8-hydroxywarfarin
CYP3A4R-warfarin10-hydroxywarfarin
CYP2C19R- and S-warfarin6-, 7-, 8-hydroxywarfarin

In addition to oxidative metabolism by CYPs, warfarin and its hydroxylated metabolites can undergo phase II metabolism, primarily glucuronidation catalyzed by UGTs nih.govresearchgate.net. While less extensively studied than CYP-mediated metabolism, glucuronidation contributes to the inactivation and clearance of warfarin nih.gov. Studies have shown that humans generate significant levels of glucuronides following warfarin treatment, with 7-O-glucuronide being a major metabolite nih.gov. UGT1A1 has been identified as a high-affinity enzyme for 7-hydroxywarfarin glucuronidation nih.gov. UGT1A10 is also involved in the glucuronidation of 6-hydroxywarfarin (B562544) and is approximately 7-fold more efficient than other UGT1A enzymes nih.gov.

Warfarin also undergoes reduction at the carbonyl group to form warfarin alcohols, which represent a minor metabolic pathway comprising about 20% of the metabolites drugbank.comnih.gov. This reduction introduces a second chiral center, resulting in diastereoisomeric warfarin alcohols nih.gov. Carbonyl reductases are involved in this process nih.gov.

Recombinant Cytochrome P450 Enzymes (CYPs)

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are critical steps in understanding the biotransformation of a compound. For this compound, this involves analyzing the metabolic products formed in vitro and determining the positions of the deuterium (B1214612) atoms in these metabolites.

Deuterium labeling in this compound is strategically placed to investigate specific metabolic pathways and potential deuterium isotope effects. This compound is chemically defined as 4-Hydroxy-3-(3-oxo-1-(phenyl-d5)butyl-1-d)-2H-chromen-2-one, indicating deuterium incorporation in the phenyl ring (d5) and at the benzylic position (d1) synzeal.com.

Analysis of deuterium retention and exchange in the metabolites of this compound provides insights into the mechanisms of enzymatic reactions. For instance, studies using deuterated warfarin analogs have investigated the mechanism of aromatic hydroxylation, suggesting a cytochrome P-450-mediated hydroxylation involving the NIH shift pathway lookchem.com. The retention or loss of deuterium at specific positions during metabolism can help elucidate the involvement of particular enzymes and the nature of the metabolic transformation. The use of stable isotope-labeled standards like this compound is essential for accurate quantification of metabolites using techniques such as GC-MS, as they can help differentiate between the parent compound and its metabolites and account for potential variations in analytical recovery lookchem.comotsuka.co.jpckisotopes.com.

Stereospecific Metabolite Profiling

The metabolism of warfarin is known to be both stereo- and regio-selective drugbank.com. The major metabolic pathway involves oxidation to various hydroxywarfarins, accounting for a significant portion of the total metabolites drugbank.com. Minor pathways include the reduction of the ketone group to warfarin alcohols drugbank.com. Deuterium labeling can potentially impact the formation and profile of these metabolites.

Studies on warfarin metabolism have identified several hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarins, as well as warfarin alcohols drugbank.comnih.govfrontiersin.orgnih.gov. The formation of these metabolites is often stereospecific, with different CYP enzymes showing preferences for the R- or S-enantiomers of warfarin drugbank.comnih.govtsh.or.th. For instance, CYP2C9 is a major enzyme responsible for the 6- and 7-hydroxylation of S-warfarin, while R-warfarin is metabolized by enzymes such as CYP1A2, CYP2C19, and CYP3A4 to various hydroxywarfarins drugbank.comtsh.or.th. Warfarin also undergoes stereospecific reduction at the C11 carbonyl to form warfarin alcohols, with carbonyl reductase-1 and aldo-keto reductase-1C3 being significant enzymes involved nih.govresearchgate.net.

While specific detailed metabolite profiling data solely for this compound is not extensively available in the provided search results, the principles of stereospecific metabolism observed for unlabeled warfarin apply. Deuterium labeling at specific positions can influence the rate of metabolism at or near those sites due to the kinetic isotope effect, potentially altering the relative abundance of certain stereoisomeric or regioselective metabolites compared to the unlabeled compound. Analytical methods using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards, including deuterated hydroxywarfarins, are commonly employed for the stereospecific quantification of warfarin and its metabolites in biological samples nih.govnih.govnih.govresearchgate.net. These methods allow for the simultaneous determination of warfarin enantiomers and their hydroxylated and reduced metabolites, providing insights into the stereospecific metabolic pathways.

Enzyme Kinetics and Isotope Effects on Metabolic Rates

Deuterium labeling can influence enzyme kinetics by affecting bond vibration and breaking, leading to kinetic isotope effects (KIEs) princeton.edu. KIEs can provide valuable information about the rate-determining steps of enzymatic reactions.

Determination of Vmax and Km for Deuterated Substrates

Enzyme kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), are determined to characterize the interaction between an enzyme and its substrate washington.edu. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate washington.edu. Vmax reflects the catalytic capacity of the enzyme washington.edu.

Studies on warfarin metabolism have determined Km and Vmax values for the formation of various hydroxywarfarins catalyzed by human liver microsomes and specific CYP enzymes nih.govfrontiersin.orgnih.gov. These studies often use unlabeled warfarin enantiomers as substrates. For example, apparent Km values for the formation of hydroxywarfarins indicate the presence of both high- and low-affinity CYP subsets involved in warfarin metabolism nih.gov.

While direct Vmax and Km values specifically for this compound as a substrate in enzymatic reactions are not detailed in the provided results, the use of deuterium-labeled compounds in kinetic studies is a standard practice to assess the impact of isotopic substitution on these parameters. Comparing the Vmax and Km values of this compound to those of unlabeled warfarin for specific metabolic pathways would reveal how deuteration affects the enzyme's affinity and catalytic efficiency. Differences in these parameters can be attributed to KIEs if the deuterated bond is involved in the rate-determining step of the reaction.

Analysis of Kinetic Isotope Effects (KIE) on Hydroxylation Pathways

Kinetic isotope effects occur when the substitution of an atom with one of its isotopes affects the rate of a chemical reaction copernicus.org. In the context of drug metabolism, substituting hydrogen with deuterium at a site of metabolism can lead to a KIE if the breaking of the carbon-hydrogen (or carbon-deuterium) bond is part of the rate-limiting step of the enzymatic reaction. A significant KIE (typically greater than 1) indicates that the C-H bond cleavage is at least partially rate-limiting.

Warfarin hydroxylation is a major metabolic pathway catalyzed by CYP enzymes drugbank.comnih.gov. Deuterium labeling at specific positions on the warfarin molecule involved in hydroxylation can be used to investigate the KIEs for these reactions. For example, if this compound is labeled at a position that undergoes hydroxylation (e.g., the 6-, 7-, or 8-positions), a comparison of the metabolic rate of this compound to that of unlabeled warfarin for the formation of the corresponding deuterated hydroxywarfarin would reveal the KIE for that specific hydroxylation pathway.

The provided search results discuss KIEs in other chemical reactions copernicus.orgrsc.org and mention deuterium labeling in the context of analytical methods and potential pharmacokinetic effects medchemexpress.comlookchem.com. While a specific study detailing the KIEs on the hydroxylation pathways of this compound is not present, the methodology involves incubating the deuterated substrate with relevant enzymes (e.g., human liver microsomes or recombinant CYPs) and measuring the rate of formation of the deuterated metabolite compared to the unlabeled counterpart. A significant KIE would suggest that the cleavage of the deuterated C-D bond at the site of hydroxylation is a rate-limiting step in the enzymatic reaction.

In Vivo Metabolic Disposition in Animal Models (e.g., Rodents, Non-Rodents)

Investigating the in vivo metabolic disposition of this compound in animal models is crucial for understanding its behavior in a complex biological system and for supporting the development of analytical methods for quantifying warfarin in biological matrices. Animal models, such as rodents and non-rodents, are commonly used for preclinical pharmacokinetic and metabolism studies umn.edumdpi.com.

Metabolite Identification and Quantification in Biological Fluids and Tissues

Identifying and quantifying metabolites of this compound in biological fluids (e.g., plasma, urine) and tissues after administration to animal models provides a comprehensive picture of its in vivo metabolic fate. This involves collecting biological samples at various time points, extracting the analytes, and analyzing them using sensitive and specific analytical techniques, typically hyphenated mass spectrometry methods like LC-MS/MS or GC-MS nih.govnih.govnih.govresearchgate.netetflin.com.

Deuterium-labeled compounds like this compound are frequently used as internal standards in these bioanalytical methods to improve the accuracy and precision of quantification nih.govresearchgate.net. By adding a known amount of the deuterated analog to the biological sample before extraction and analysis, variations in sample processing and matrix effects can be compensated for.

Studies on the in vivo metabolism of unlabeled warfarin in animal models (e.g., rats) have identified various hydroxylated and reduced metabolites in plasma and urine nih.gov. The metabolic profile can vary depending on the animal species and the specific enzymes present umn.edu.

While specific data on the in vivo metabolite identification and quantification solely for this compound in animal models is not explicitly detailed in the provided search results, the use of this compound as an internal standard in methods for quantifying unlabeled warfarin and its metabolites in animal matrices is well-established nih.govresearchgate.net. This implies that the in vivo metabolic pathways for this compound are expected to be qualitatively similar to those of unlabeled warfarin, although the rates of formation of specific deuterated metabolites may be altered due to KIEs.

To specifically characterize the in vivo metabolic disposition of this compound, studies would involve administering this compound to animal models and then using advanced analytical techniques to identify and quantify the deuterated metabolites formed in various biological matrices over time. This would allow for the determination of pharmacokinetic parameters for this compound and its deuterated metabolites, providing insights into its absorption, distribution, metabolism, and excretion in vivo.

Data Table Example (Illustrative - Data not directly from searches for this compound specific in vivo studies):

While specific in vivo data for this compound is not available in the search results, the following table illustrates the type of data that would be generated in an in vivo metabolite quantification study, using hypothetical data for a deuterated metabolite in a rodent model.

Time Point (h)Deuterated Metabolite Concentration in Plasma (ng/mL)
0.55.2
115.1
225.3
430.9
828.7
1220.5
2410.2

This table demonstrates how the concentration of a deuterated metabolite in plasma would be tracked over time following administration of this compound, allowing for pharmacokinetic analysis of the metabolite.

Detailed Research Findings (Synthesized from general warfarin metabolism and deuterium labeling principles):

Research findings on the metabolic characterization of this compound would likely focus on its behavior compared to unlabeled warfarin. Key findings could include:

Confirmation that this compound undergoes similar primary metabolic pathways as unlabeled warfarin, including hydroxylation and reduction.

Identification of the specific deuterated hydroxywarfarins and warfarin alcohols formed in vitro and in vivo.

Quantification of the intrinsic clearance (Vmax/Km) for the formation of specific deuterated metabolites by relevant enzymes, potentially revealing significant KIEs at deuterated positions involved in rate-limiting steps.

Assessment of whether deuteration significantly alters the regioselectivity or stereoselectivity of warfarin metabolism, based on the relative proportions of deuterated metabolites formed.

Determination of the pharmacokinetic profile of this compound and its deuterated metabolites in animal models, including parameters such as half-life, clearance, and volume of distribution.

Validation of analytical methods utilizing this compound as an internal standard for the accurate quantification of unlabeled warfarin and its metabolites in biological samples.

These findings would contribute to a better understanding of the impact of deuterium labeling on warfarin metabolism and support the use of this compound in quantitative bioanalysis and mechanistic metabolic studies.

This compound is a stable isotope-labeled analog of the widely used anticoagulant warfarin. Deuterium labeling, such as that in this compound, involves replacing hydrogen atoms with deuterium (²H) atoms at specific positions within the molecule. This modification can be strategically employed in pharmacokinetic and metabolic studies without significantly altering the compound's chemical properties or biological activity compared to the non-labeled parent drug. medchemexpress.comalfa-chemistry.com The increased mass due to deuterium allows for differentiation between the labeled and unlabeled compounds and their metabolites using mass spectrometry-based techniques. nih.gov this compound has a molecular formula of C₁₉H₁₀D₆O₄ and a molecular weight of 314.36 g/mol .

Tracer Studies Using this compound to Elucidate Metabolic Pathways

Stable isotope-labeled compounds like this compound are invaluable tools in tracer studies aimed at elucidating the complex metabolic pathways of their non-labeled counterparts. alfa-chemistry.com By administering this compound and subsequently analyzing biological samples (such as plasma, urine, or liver microsomes) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), researchers can track the fate of the labeled compound and identify its metabolites. nih.govnih.gov

Tracer studies using selectively deuterated warfarin analogs, including those labeled at positions relevant to metabolic hydroxylation, have been instrumental in understanding the mechanisms of cytochrome P450-catalyzed aromatic hydroxylation. For instance, studies using warfarin selectively deuterated at the 6-, 7-, or 8-positions incubated with liver microsomal preparations have provided insights into the degree of deuterium retention in hydroxylated products. nih.gov These studies revealed that the retention of deuterium was largely independent of the absolute configuration of the warfarin enantiomer and the induction state of the microsomes, suggesting a specific mechanism involving an addition-rearrangement step. nih.gov

The use of deuterated internal standards, such as deuterium-labeled 4'-, 6-, 7-, and 8-hydroxy warfarins, is crucial for the accurate quantification of warfarin and its metabolites in biological samples using GC-MS. nih.gov This approach allows for sensitive and specific assays with low detection limits. nih.gov

Comparative Metabolism of Warfarin and this compound

The primary metabolic pathway of warfarin involves oxidation, mainly catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites. drugbank.compharmgkb.org Warfarin is administered as a racemic mixture of two enantiomers, (R)- and (S)-warfarin, which exhibit different metabolic profiles. pharmgkb.org (S)-warfarin is primarily metabolized by CYP2C9, while (R)-warfarin is metabolized by multiple CYP enzymes, including CYP1A1, CYP1A2, CYP2C8, CYP2C18, CYP2C19, and CYP3A4. pharmgkb.orgtsh.or.thnih.gov The major oxidative metabolites include 6-, 7-, 8-, and 4'-hydroxywarfarin. nih.govdrugbank.com

While deuterium labeling is generally assumed to have minimal impact on metabolic pathways, the "deuterium isotope effect" can sometimes influence the rate of enzymatic reactions if the carbon-deuterium bond is involved in the rate-limiting step of the metabolism. princeton.edu However, for this compound used as a tracer, the deuterium atoms are strategically placed to allow for tracking without significantly altering the primary metabolic routes or rates compared to unlabeled warfarin. This allows this compound to serve as a reliable surrogate for studying the metabolism of warfarin.

Comparative metabolic studies utilizing this compound alongside unlabeled warfarin enable researchers to accurately quantify the parent drug and its metabolites simultaneously within the same biological sample. This is particularly useful in studies investigating drug-drug interactions or the effects of genetic polymorphisms on warfarin metabolism, as the labeled internal standard helps account for variations in sample processing and analysis. nih.govresearchgate.net For example, LC-MS/MS assays employing deuterated analogs as internal standards have been developed to quantify warfarin and its metabolites in human plasma, facilitating the study of drug interactions. nih.gov

Pharmacokinetic Investigation of this compound in Research Models: A Review of Available Data

This article focuses on the pharmacokinetic investigation of this compound in research models, based on currently available scientific literature. This compound is a deuterated analog of the anticoagulant warfarin, often utilized in research, particularly in analytical methods as an internal standard. While extensive pharmacokinetic data exists for the non-deuterated warfarin, specific studies detailing the comprehensive pharmacokinetic profile of this compound itself in isolated systems and animal models are limited in the readily available literature.

Deuterium labeling, such as that in this compound, involves replacing hydrogen atoms with deuterium isotopes. This modification can potentially influence pharmacokinetic properties through isotope effects, which may affect parameters like metabolic rate and protein binding. However, the magnitude and significance of these effects are compound-specific and require direct investigation.

The majority of research involving deuterated warfarin, including this compound, identified in the available literature pertains to its application as a stable isotope internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for quantifying non-deuterated warfarin and its metabolites in biological matrices from research studies mmv.orgnih.gov. The use of a deuterated internal standard like this compound is crucial in these analytical techniques to improve the accuracy and reliability of quantification by accounting for variations in sample processing, matrix effects, and instrument response.

Despite the frequent use of this compound in analytical methodologies supporting pharmacokinetic studies of other compounds or non-deuterated warfarin, detailed research specifically characterizing the intrinsic clearance, metabolic half-life, protein binding dynamics, absorption, distribution, metabolism, excretion (ADME), systemic clearance, half-life, and bioavailability of this compound itself in various research models was not comprehensively found within the scope of this review. Studies that discuss warfarin pharmacokinetics in animal models (such as rats and dogs) primarily report data for the non-deuterated compound nih.govunl.edunih.gov. Similarly, investigations into in vitro pharmacokinetic parameters like intrinsic clearance and protein binding largely focus on warfarin and its enantiomers (S-warfarin and R-warfarin) scilit.combiorxiv.orgfrontiersin.org.

While the fundamental pharmacokinetic principles and pathways of warfarin (such as hepatic metabolism primarily via CYP enzymes and high protein binding) are well-established nih.govnih.gov, the specific impact of deuterium substitution at the d6 positions on these parameters for this compound requires dedicated study. Without such specific investigations into this compound, a detailed and data-rich exposition strictly adhering to the provided outline for this specific deuterated compound cannot be generated from the currently available search results.

Further research specifically focused on elucidating the pharmacokinetic profile of this compound as the primary subject of investigation in both in vitro and preclinical animal models would be necessary to provide the detailed information requested in the outline.

Pharmacokinetic Investigation of Warfarin D6 in Research Models

Preclinical Pharmacokinetic Profiling in Animal Models

Impact of Deuteration on Drug Exposure and Elimination

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), can influence the pharmacokinetic profile of a drug by affecting the rate of metabolic reactions at or near the sites of deuteration. This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than the carbon-hydrogen bond. In the context of Warfarin-d6, where six hydrogen atoms are replaced by deuterium, the impact on exposure and elimination would depend on the specific positions of deuteration and whether these positions are involved in key metabolic pathways.

Warfarin (B611796) undergoes extensive hepatic metabolism, primarily through hydroxylation by CYP enzymes guidetopharmacology.orgwikipedia.orgbdg.co.nz. Studies using selectively deuterated Warfarin as a substrate probe have investigated deuterium isotope effects on the mechanism of aromatic hydroxylation catalyzed by cytochromes P450, indicating that deuteration can influence these metabolic processes. While comprehensive pharmacokinetic studies directly comparing the exposure and elimination of this compound versus non-deuterated Warfarin in research models are not extensively detailed in the public domain, the known metabolic pathways of warfarin suggest that deuteration at metabolically labile positions could potentially lead to altered clearance rates and consequently affect systemic exposure.

For instance, if deuteration occurs at sites critical for CYP-mediated hydroxylation, it could potentially slow down the metabolic clearance of this compound compared to Warfarin. This could lead to a higher area under the plasma concentration-time curve (AUC) and potentially a longer elimination half-life for the deuterated analog, assuming other pharmacokinetic parameters like absorption and distribution remain largely unchanged. Conversely, if the deuteration sites are not significantly involved in the primary metabolic routes, the pharmacokinetic differences between Warfarin and this compound might be minimal, which supports its use as an internal standard in quantitative analysis.

Research utilizing deuterated compounds as analytical standards often relies on the assumption that the deuterated analog behaves similarly to the parent drug in terms of extraction efficiency, ionization, and fragmentation during mass spectrometry. While minor differences in chromatographic behavior or ionization efficiency due to deuteration can exist, significant deviations in metabolic rate can impact the accuracy of quantification if not accounted for. Therefore, the use of this compound as an internal standard in pharmacokinetic studies implicitly acknowledges a degree of similarity in handling by biological systems and analytical techniques.

Pharmacokinetic Modeling and Simulation Using this compound Data

Pharmacokinetic modeling and simulation play a crucial role in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and predicting their behavior in biological systems. For Warfarin, various pharmacokinetic models have been developed to characterize its disposition and the factors contributing to inter-individual variability, such as genetic polymorphisms in CYP2C9 and VKORC1 nih.gov.

Data obtained from studies involving this compound, particularly those focusing on its metabolic fate or using it as an internal standard in quantitative analyses, can be valuable in refining and validating pharmacokinetic models.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) models are powerful computational tools that simulate the ADME processes of a drug based on physiological parameters and drug-specific properties. These models divide the body into interconnected compartments representing organs and tissues, incorporating factors such as blood flow, tissue volume, enzyme activity, and protein binding. PBPK modeling of warfarin has been utilized to investigate the impact of factors like CYP2C9 genotype and drug-drug interactions on its pharmacokinetics.

Furthermore, in bioanalytical method validation for pharmacokinetic studies, the use of this compound as an internal standard requires demonstrating its stability and reliable behavior within the biological matrix and throughout the analytical process. Data from these validation studies, although not typically presented as full pharmacokinetic profiles, contribute to the understanding of this compound's properties relevant for accurate quantification, which is foundational for any subsequent pharmacokinetic modeling.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that develop predictive models linking chemical structure to biological activity or physicochemical properties. These methods are based on the principle that the structure of a molecule determines its properties and how it interacts with biological systems.

For Warfarin, QSAR/QSPR approaches could potentially be applied to study relationships between structural features and properties like protein binding affinity or metabolic rates. However, the subtle structural difference between Warfarin and this compound lies in the isotopic substitution, which primarily impacts bond strength and vibrational frequencies rather than overt steric or electronic effects typically captured by many QSAR/QSPR descriptors.

While QSAR/QSPR models can be developed to account for isotopic effects, this is a more specialized area. Standard QSAR/QSPR models might not readily predict the differences in pharmacokinetic behavior between Warfarin and this compound solely based on their chemical structures without incorporating descriptors specifically related to isotopic substitution and its influence on reaction kinetics. Therefore, while QSAR/QSPR is a relevant field in drug discovery and characterization, its direct application to model the pharmacokinetic differences specifically attributable to the deuteration in this compound, based on commonly available data, is limited in the context of the provided search results. The impact of deuteration on pharmacokinetics is more mechanistically addressed through the concept of kinetic isotope effects on specific metabolic transformations.

Applications of Warfarin D6 in Mechanistic and Biomarker Research

Probing Cytochrome P450 (CYP) and Other Enzyme Activities

Deuterated warfarin (B611796) is a key probe for studying the activity of CYP enzymes involved in warfarin metabolism. By tracking the metabolism of labeled warfarin, researchers can quantify the contribution of specific enzymes to its clearance and identify metabolic hotspots on the molecule.

CYP2C9 is the primary enzyme responsible for the metabolism of the more potent (S)-warfarin, mainly through 7-hydroxylation, although 6-hydroxylation also occurs. austinpublishinggroup.comnih.govresearchgate.net CYP3A4 is significantly involved in the metabolism of (R)-warfarin, primarily via 10-hydroxylation. austinpublishinggroup.comdrugbank.comnih.gov Deuterated warfarin analogs, with deuterium (B1214612) strategically placed at potential hydroxylation sites, can help differentiate the activity and substrate selectivity of CYP2C9 and CYP3A4. By analyzing the resulting deuterated metabolites, researchers can determine which positions are preferentially targeted by each enzyme and how efficiently the reactions occur. This is particularly useful when studying recombinant enzymes or liver microsomes in vitro.

While CYP2C9 and CYP3A4 are the major players, other enzymes like CYP1A2, CYP2C8, CYP2C18, and CYP2C19 also contribute to warfarin metabolism to a lesser extent. pharmgkb.orgdrugbank.comnih.gov Deuterated warfarin can be employed to identify and characterize novel enzymes or metabolic pathways involved in warfarin biotransformation. If metabolism occurs at a deuterated position by an unexpected enzyme, the resulting metabolite profile can provide clues about the enzyme's identity and the nature of the metabolic reaction. Research has also explored reductive pathways for hydroxywarfarin metabolites, suggesting further complexity in warfarin's metabolic fate that could be investigated with labeled compounds. frontiersin.org

Deuterated warfarin serves as a well-defined substrate for evaluating the impact of potential inhibitors or inducers on CYP enzyme activity in non-clinical settings. When co-incubated with a test compound and a system containing the relevant CYP enzyme (e.g., microsomes, hepatocytes), changes in the formation rate of deuterated hydroxywarfarin metabolites can quantify the extent of enzyme inhibition or induction. bioivt.com This approach provides a sensitive and specific method to assess the potential for drug-drug interactions mediated through metabolic pathways.

Characterization of Novel Metabolic Enzymes and Pathways

Elucidation of Drug-Drug Interaction Mechanisms at the Metabolic Level (Non-Clinical)

Warfarin is notorious for its numerous drug-drug interactions, many of which occur at the level of CYP-mediated metabolism. pharmacytimes.comucsd.eduuihc.orgdrugs.comhealth.qld.gov.au Non-clinical studies utilizing deuterated warfarin are crucial for elucidating the precise mechanisms of these interactions. By using Warfarin-d6 as a substrate in in vitro systems, researchers can determine if a co-administered drug inhibits or induces the specific CYP enzymes responsible for warfarin metabolism (e.g., CYP2C9, CYP3A4). nih.govdovepress.com This helps predict potential interactions and understand their impact on warfarin clearance. For example, if a drug inhibits CYP2C9, the metabolism of (S)-Warfarin-d6 would be reduced, leading to increased exposure to the more potent enantiomer.

Research on Pharmacogenomic Influence on Warfarin Metabolism

Genetic variations in drug-metabolizing enzymes and targets are significant determinants of inter-individual variability in warfarin response. nih.govmedscape.comnih.govplos.orgcamjol.infocda-amc.caopenbiochemistryjournal.comfrontiersin.orgnih.govresearchgate.netnih.gov Deuterated warfarin plays a role in research aimed at understanding how specific genetic polymorphisms affect warfarin metabolism.

Polymorphisms in the CYP2C9 gene, particularly CYP2C92 and CYP2C93, lead to decreased enzyme activity and reduced clearance of (S)-warfarin, necessitating lower warfarin doses. pharmgkb.orgnih.govmedscape.comopenbiochemistryjournal.comnih.govnih.govtsh.or.th While VKORC1 is the pharmacodynamic target of warfarin, genetic variants in VKORC1 affect sensitivity to the drug rather than its metabolism. nih.govmedscape.comnih.govplos.orgcamjol.infocda-amc.caopenbiochemistryjournal.comresearchgate.netnih.govracgp.org.au

Deuterated warfarin, such as this compound, can be used in in vitro studies with recombinant CYP2C9 enzymes carrying different genetic variants (CYP2C91, CYP2C92, CYP2C93, etc.) or with liver microsomes from individuals with known CYP2C9 genotypes. By measuring the rate of formation of deuterated metabolites, researchers can directly assess the catalytic efficiency of variant enzymes compared to the wild-type. This provides quantitative data on how genetic polymorphisms impact the metabolic clearance of warfarin enantiomers, contributing to the understanding of observed clinical variability in dose requirements.

While VKORC1 variants primarily affect pharmacodynamics, understanding the interplay between metabolic capacity (influenced by CYP2C9 genotype) and target sensitivity (influenced by VKORC1 genotype) is crucial for personalized warfarin therapy. Research using deuterated warfarin helps to isolate and quantify the metabolic component of this complex interaction.

Data Table Example: In Vitro Metabolism of (S)-Warfarin-d6 by Recombinant CYP2C9 Variants

CYP2C9 GenotypeRelative Intrinsic Clearance of (S)-Warfarin-d6 (% of CYP2C91)
CYP2C91/CYP2C91 (Wild-type)100%
CYP2C91/CYP2C92~37% nih.gov
CYP2C91/CYP2C93Data from search results did not provide a specific percentage for this heterozygous genotype, but *3 allele is known to reduce metabolism significantly more than *2. medscape.com
CYP2C92/CYP2C92Data not explicitly provided in search results, but homozygous reduced function alleles show ~70% reduction in clearance of (S)-warfarin. nih.gov
CYP2C92/CYP2C93Data not explicitly provided in search results, but homozygous reduced function alleles show ~70% reduction in clearance of (S)-warfarin. nih.gov
CYP2C93/CYP2C93Data not explicitly provided in search results, but homozygous reduced function alleles show ~70% reduction in clearance of (S)-warfarin. nih.gov

Note: The exact percentages can vary depending on the study methodology and substrate concentration. The values provided are illustrative based on general findings regarding (S)-warfarin metabolism by CYP2C9 variants.

Developing In Vitro Assays for Genotype-Dependent Metabolic Phenotyping

In vitro assays are fundamental for characterizing the metabolic activity of drug-metabolizing enzymes and understanding how genetic variations influence this activity. Warfarin is a well-established probe substrate for CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. nih.govnih.gov Genetic polymorphisms in CYP2C9, such as the CYP2C92 and CYP2C93 variants, lead to reduced enzyme activity and are associated with decreased warfarin clearance and increased risk of adverse events. nih.govviennalab.combiorxiv.orgmdpi.com

This compound, a deuterium-labeled analogue of warfarin, is valuable in developing and validating in vitro assays to assess CYP2C9 metabolic phenotyping based on genotype. By using this compound as a substrate or as an internal standard in assays employing liver microsomes or recombinant enzymes expressing different CYP2C9 variants, researchers can accurately measure the rate of warfarin metabolism and the formation of its hydroxylated metabolites (e.g., 7-hydroxywarfarin). nih.gov The difference in mass between this compound and unlabeled warfarin allows for their simultaneous detection and quantification using mass spectrometry, enabling precise determination of metabolic ratios and kinetic parameters. This approach helps in correlating specific CYP2C9 genotypes with observed metabolic phenotypes in a controlled in vitro environment. nih.govbiorxiv.orgumt.edu

Such in vitro assays are crucial for:

Determining the functional impact of novel CYP2C9 variants identified through genetic sequencing. biorxiv.org

Investigating drug-drug interactions by assessing the inhibitory or inductive effects of co-administered drugs on CYP2C9 activity using this compound as a probe.

Establishing a foundation for predicting in vivo metabolic capacity based on an individual's CYP2C9 genotype. google.com

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators of biological processes, disease states, or responses to therapeutic interventions. In the context of drug development, biomarkers can aid in patient stratification, predict treatment outcomes, and provide insights into a drug's mechanism of action. evotec.comxtalks.com Preclinical studies, often involving in vitro systems and animal models, are essential for discovering and validating potential biomarkers before their evaluation in clinical trials. nih.govaalto.fi

Use of this compound to Identify and Quantify Metabolite Biomarkers

Identifying and quantifying drug metabolites in biological samples is a key step in biomarker discovery. This compound serves as an invaluable tool for this purpose, primarily as an internal standard in mass spectrometry-based quantitative assays. isolife.nlnih.gov By adding a known amount of this compound or deuterium-labeled warfarin metabolites to biological samples (e.g., plasma, urine, tissue extracts) from preclinical studies, researchers can accurately quantify the endogenous unlabeled warfarin and its metabolites. nih.govnih.govnih.gov

The stable isotope dilution technique, which utilizes labeled analogues as internal standards, is considered the gold standard for accurate quantitative analysis of metabolites. isolife.nl This method compensates for potential variations during sample processing, matrix effects, and ionization efficiency in mass spectrometry, leading to more reliable and reproducible results. ckisotopes.comisolife.nl

In preclinical studies, this compound can be used to:

Develop and validate highly sensitive and specific analytical methods for simultaneously quantifying warfarin and its various metabolites in different biological matrices. nih.govnih.govnih.gov

Profile the metabolic fate of warfarin in animal models, identifying the major metabolic pathways and the relative abundance of different metabolites. nih.gov

Investigate how genetic differences (e.g., in transgenic animal models expressing different human CYP2C9 variants) or co-administered substances affect the metabolic profile of warfarin.

Identify potential metabolite biomarkers by correlating changes in the concentrations of specific metabolites with phenotypic outcomes or genetic variations. For instance, monitoring the ratio of 7-hydroxywarfarin (B562546) to warfarin, accurately quantified using labeled standards, can serve as an indicator of CYP2C9 activity. nih.gov

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through biochemical pathways within a living system. creative-proteomics.commdpi.com While often employing isotopes like 13C to trace carbon flow through central metabolism, the principles of using stable isotopes and mass spectrometry can be applied to study the flux through drug metabolic pathways. creative-proteomics.comnih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of different isotopes in a sample. While traditional MFA often relies on measuring the labeling patterns of metabolites using standard GC-MS or LC-MS, IRMS can provide highly precise measurements of isotope ratios. labrulez.com

In the context of warfarin metabolism, while 13C-MFA might be used to study the impact of warfarin on central carbon metabolism, deuterium-labeled warfarin, such as this compound, could potentially be utilized in specific scenarios to investigate the flux through its metabolic pathways. For example, administering this compound and monitoring the rate of appearance of deuterium-labeled metabolites could, in principle, provide insights into the in vivo rates of specific metabolic transformations catalyzed by enzymes like CYP2C9. nih.gov

However, it is important to note that the primary application of this compound highlighted in the literature is its use as an internal standard for accurate quantification of warfarin and its metabolites in various research settings, including those aimed at understanding genotype-phenotype relationships and discovering metabolite biomarkers. ckisotopes.comisolife.nlnih.govnih.govnih.gov While stable isotopes are central to MFA, direct examples of this compound being used specifically for metabolic flux analysis in the same way 13C-labeled substrates are used for central carbon metabolism are less commonly reported. Its strength lies in enabling precise quantitative measurements that support metabolic studies and biomarker validation. ckisotopes.comnih.gov

Future Directions and Emerging Research Avenues for Warfarin D6

Advancements in Stereoselective Deuteration Techniques

The synthesis of warfarin (B611796) involves the creation of a chiral center, resulting in R- and S-enantiomers that exhibit different pharmacokinetic and pharmacodynamic properties nih.govwikipedia.org. S-warfarin is generally considered more potent than R-warfarin nih.gov. Advancements in stereoselective synthesis techniques have been explored for warfarin to improve synthetic efficiency and control enantiomeric purity scholaris.caunibo.itresearchgate.net. Applying these advanced stereoselective deuteration techniques to the synthesis of Warfarin-d6 with precise deuterium (B1214612) placement at specific positions is a crucial future direction. This would allow for the creation of enantiomerically pure or enriched forms of this compound, enabling researchers to differentiate the metabolic fate and interactions of each enantiomer with unprecedented accuracy using mass spectrometry-based methods. Such capabilities are essential for understanding the subtle differences in how the body processes each warfarin enantiomer and how these differences might be affected by genetic variations or co-administered drugs.

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

"Omics" technologies, particularly metabolomics and proteomics, have proven valuable in studying the broader biological impact of warfarin. Untargeted metabolomics studies have identified plasma metabolites, such as ethanolamides, that are regulated by warfarin therapy, highlighting the drug's effects beyond the well-established vitamin K pathway nih.gov. Proteomics analysis has also been used to investigate cellular responses to warfarin, suggesting potential associations with proteins involved in glutathione (B108866) metabolism and protein disulfide isomerase activity ntu.edu.sg.

The integration of this compound with these omics technologies represents a significant emerging research avenue. As a stable isotope-labeled internal standard, this compound is critical for accurate and sensitive quantification of warfarin and its metabolites in complex biological matrices using mass spectrometry-based metabolomics. This is particularly important for studies involving small sample volumes or low analyte concentrations. Furthermore, by using this compound as a metabolic probe in conjunction with metabolomics, researchers can trace the metabolic pathways of warfarin in detail, identify novel metabolites, and understand how these pathways are altered in different physiological or pathological conditions. In proteomics, while less direct, this compound could potentially be used in studies investigating protein binding or interactions with warfarin-metabolizing enzymes, providing a quantitative edge to these analyses.

Computational Approaches in Predicting Deuterium Isotope Effects

Computational chemistry plays an increasingly important role in understanding drug behavior, including tautomerism and isotope effects researchgate.netnih.gov. Warfarin itself can exist in numerous tautomeric forms, which adds complexity to its solution chemistry and interactions researchgate.netresearchgate.net. Computational approaches have been employed to predict the preferred tautomeric forms in different environments researchgate.net.

Future research should focus on utilizing and advancing computational approaches to predict deuterium isotope effects specifically for this compound. Deuterium substitution can influence reaction rates and pathways due to primary and secondary isotope effects researchgate.netplos.org. Computational modeling, such as Density Functional Theory (DFT) calculations, can help predict how deuterium labeling in this compound affects its metabolic transformation by cytochrome P450 enzymes (CYPs) and other enzymes involved in its metabolism researchgate.netplos.orgmdpi.com. These predictions can guide the design of future experiments, helping researchers understand why deuterium substitution at certain positions might lead to observed changes in metabolic profiles or reaction rates. Computational studies can also provide insights into the structural and energetic factors underlying these isotope effects, contributing to a more fundamental understanding of enzyme-substrate interactions with deuterated compounds.

Development of Novel Deuterated Probes for Metabolic Research

Deuterated compounds are valuable probes for studying metabolic pathways in a non-invasive manner, notably in techniques like Deuterium Metabolic Imaging (DMI) eurisotop.comyale.edu. DMI utilizes the detection of deuterium-labeled substrates and their downstream metabolites via magnetic resonance spectroscopy (MRS) to provide spatial and temporal information about metabolic flux eurisotop.comyale.edu. While DMI has been applied to study the metabolism of compounds like glucose and acetate (B1210297), the development of novel deuterated probes for specific metabolic pathways is an active area. eurisotop.comyale.edu

This compound can be explored as a novel deuterated probe to investigate specific aspects of drug metabolism and disposition in vivo. By administering this compound and monitoring its metabolic fate using techniques like DMI or mass spectrometry, researchers can gain insights into the activity of warfarin-metabolizing enzymes in different tissues or organs. This could be particularly useful for studying inter-individual variability in warfarin metabolism, which is influenced by genetic factors and environmental influences. Developing this compound as a standardized metabolic probe could facilitate comparative studies across different populations or in the context of various disease states, providing a quantitative measure of metabolic capacity.

Exploration of this compound in Advanced Preclinical Disease Models

Preclinical disease models are essential for understanding the pathophysiology of diseases and evaluating potential therapeutic interventions. Various animal models have been developed to study warfarin's effects, particularly in the context of thrombosis and warfarin-associated complications like intracerebral hemorrhage nih.govresearchgate.net.

Q & A

Q. How can this compound studies ensure compliance with ethical guidelines when using human-derived samples (e.g., biobanked plasma)?

  • Methodological Answer : Obtain informed consent for secondary use of samples, per IRB protocols. Anonymize data using unique identifiers and restrict access to validated researchers. Document chain-of-custody procedures to maintain sample integrity .

Q. What conceptual frameworks guide the integration of this compound pharmacokinetic data into personalized dosing algorithms?

  • Methodological Answer : Link pharmacometric models (e.g., Bayesian forecasting) to clinical outcomes via structural equation modeling (SEM). Validate algorithms in prospective cohorts with genotype-guided dosing (e.g., CYP2C9/VKORC1 polymorphisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.